(Cyclohexylmethyl)(ethoxy)amine
Overview
Description
(Cyclohexylmethyl)(ethoxy)amine, also known by its IUPAC name [(ethoxyamino)methyl]cyclohexane, is an organic compound with the molecular formula C9H19NO. This compound is characterized by the presence of a cyclohexane ring attached to a methyl group, which is further bonded to an ethoxyamine group. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
This compound is a derivative of cyclohexylamine, which is known to interact with various biological targets . .
Action Environment
The action, efficacy, and stability of (Cyclohexylmethyl)(ethoxy)amine could be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds. For instance, its storage temperature is recommended to be 4°C , suggesting that it may be unstable at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexylmethyl)(ethoxy)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cyclohexylmethyl halide with ethoxyamine under basic conditions. The reaction proceeds via an S_N2 mechanism, where the halide is replaced by the ethoxyamine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where cyclohexylmethyl halide and ethoxyamine are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the substitution reaction, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylmethyl)(ethoxy)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Cyclohexylmethyl)(ethoxy)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the ethoxy group.
Ethoxyamine: Contains the ethoxyamine group but lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Similar but without the ethoxy group.
Uniqueness: (Cyclohexylmethyl)(ethoxy)amine is unique due to the presence of both the cyclohexylmethyl and ethoxyamine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-cyclohexyl-N-ethoxymethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-11-10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSKYYMCKRWOEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCC1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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